molecular formula C20H41ClN2 B14516269 1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride CAS No. 62634-14-4

1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride

Cat. No.: B14516269
CAS No.: 62634-14-4
M. Wt: 345.0 g/mol
InChI Key: DDRGJXHGWUWUQJ-UHFFFAOYSA-M
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Description

1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is a quaternary ammonium compound derived from 1,4-diazabicyclo[2.2.2]octane (DABCO). This compound is known for its high nucleophilicity and basicity, making it a valuable reagent in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride typically involves the alkylation of DABCO with a tetradecyl halide, such as tetradecyl chloride or tetradecyl bromide. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions. The resulting quaternary ammonium salt is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to its high nucleophilicity.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.

    Complex Formation: The compound can form complexes with various metal ions, enhancing its utility in catalysis.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

    Complex Formation: Metal salts like copper(II) chloride or palladium(II) acetate are used to form complexes.

Major Products

The major products of these reactions include substituted DABCO derivatives, oxidized or reduced forms of the compound, and metal complexes that can be used in various catalytic processes.

Mechanism of Action

The mechanism of action of 1-tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride involves its high nucleophilicity and basicity. The compound can donate electron pairs to electrophilic centers, facilitating various chemical transformations. Its ability to form stable complexes with metal ions also enhances its catalytic activity in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tetradecyl-1,4-diazabicyclo[2.2.2]octan-1-ium chloride is unique due to its long alkyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications requiring surfactant-like behavior, such as in detergents and emulsifiers .

Properties

CAS No.

62634-14-4

Molecular Formula

C20H41ClN2

Molecular Weight

345.0 g/mol

IUPAC Name

1-tetradecyl-4-aza-1-azoniabicyclo[2.2.2]octane;chloride

InChI

InChI=1S/C20H41N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-22-18-14-21(15-19-22)16-20-22;/h2-20H2,1H3;1H/q+1;/p-1

InChI Key

DDRGJXHGWUWUQJ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+]12CCN(CC1)CC2.[Cl-]

Origin of Product

United States

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